Enhanced Primary Amine Selectivity in Catalytic Hydrogenation vs. Shorter Dinitriles
In a comparative study of aliphatic C4-C6 dinitrile hydrogenation over Raney-type Ni catalysts, adiponitrile demonstrated the highest selectivity for primary diamines. While the overall reactivity decreases with chain length (succinonitrile > glutaronitrile > adiponitrile) [1], adiponitrile can be hydrogenated to hexamethylenediamine with selectivities exceeding 99% under optimized conditions [2], a critical advantage for producing high-purity nylon 66 monomers. In contrast, the formation of undesired cyclic secondary amines, which are under kinetic control, increases with decreasing chain length [3].
| Evidence Dimension | Selectivity to primary diamines during hydrogenation |
|---|---|
| Target Compound Data | Up to 99.9% selectivity to hexamethylenediamine at 100% conversion |
| Comparator Or Baseline | Succinonitrile (C4) and glutaronitrile (C5); specific quantitative selectivity to primary amines is not provided in the abstract, but the trend of increasing byproduct formation with shorter chains is established. |
| Quantified Difference | Adiponitrile exhibits significantly reduced formation of cyclic secondary amines compared to shorter dinitriles, enabling >99% primary amine selectivity. |
| Conditions | Fed-batch autoclave, 350 K, 5.0 MPa H2, Raney-type Ni catalyst [4] |
Why This Matters
This high selectivity directly reduces downstream purification costs and ensures the production of polymer-grade hexamethylenediamine, a critical specification for the nylon 66 industry.
- [1] Hoffer, B. W., & Moulijn, J. A. (2009). Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. Applied Catalysis A: General, 352(1-2), 193-201. DOI: 10.1016/j.apcata.2008.10.009 View Source
- [2] Su, J., et al. (2024). Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode. Green Chemistry, 26(14), 8220-8229. DOI: 10.1039/D4GC01854K View Source
- [3] Hoffer, B. W., & Moulijn, J. A. (2009). Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. Applied Catalysis A: General, 352(1-2), 193-201. DOI: 10.1016/j.apcata.2008.10.009 View Source
- [4] Hoffer, B. W., & Moulijn, J. A. (2009). Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. Applied Catalysis A: General, 352(1-2), 193-201. DOI: 10.1016/j.apcata.2008.10.009 View Source
